molecular formula C9H7BrN4 B12332704 5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine CAS No. 1185315-91-6

5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine

Cat. No.: B12332704
CAS No.: 1185315-91-6
M. Wt: 251.08 g/mol
InChI Key: OZGQHNCIYRQGGW-UHFFFAOYSA-N
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Description

5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine is a heterocyclic compound that contains both pyrazine and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both amino and bromo substituents on the pyrazine ring makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of 2-amino-5-bromopyrazine with a pyridylboronic acid derivative under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

While specific industrial production methods for 5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Cross-Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Ethanol, water, or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substituting the bromo group with an amine would yield an amino-substituted pyrazine derivative.

Scientific Research Applications

5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromo groups allows for specific interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine is unique due to the combination of its amino and bromo substituents, which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex molecules for various applications.

Properties

CAS No.

1185315-91-6

Molecular Formula

C9H7BrN4

Molecular Weight

251.08 g/mol

IUPAC Name

5-(4-bromopyridin-2-yl)pyrazin-2-amine

InChI

InChI=1S/C9H7BrN4/c10-6-1-2-12-7(3-6)8-4-14-9(11)5-13-8/h1-5H,(H2,11,14)

InChI Key

OZGQHNCIYRQGGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C2=CN=C(C=N2)N

Origin of Product

United States

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